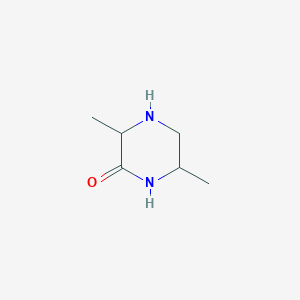

3,6-Dimethylpiperazin-2-one

描述

属性

IUPAC Name |

3,6-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-4-3-7-5(2)6(9)8-4/h4-5,7H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAPKTOYEVZXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of Substituted Diamines with Haloesters or Cyanohydrin Acetates

One classical approach to synthesizing substituted piperazin-2-ones involves the reaction of substituted 1,2-diamines with haloesters or cyanohydrin acetates, followed by cyclization to form the lactam ring. According to a patent describing the synthesis of 2-piperazinones, substituted 1,2-diamines react with acyclic or cyclic cyanohydrin acetates or haloforms to yield polysubstituted piperazin-2-ones.

-

Substituted 1,2-diamine + Haloester (e.g., ethyl 2-bromo-2-methylpropanoate) → Intermediate → Cyclization → this compound

-

- The reaction often requires a base such as potassium carbonate.

- The intermediate is isolated and then cyclized under controlled conditions.

- The overall yields are generally moderate to good.

This method is well-documented and provides a reliable route to this compound but may involve multiple steps and purification stages.

Reaction of Ethylenediamine with 2-Bromo-2-methylpropanoate

A specific example from the literature describes the synthesis of 3,3-dimethylpiperazin-2-one (closely related to this compound) via the reaction of ethyl 2-bromo-2-methylpropanoate with ethylenediamine in toluene suspension in the presence of potassium carbonate.

-

- Ethyl 2-bromo-2-methylpropanoate reacts with ethylenediamine to form the piperazinone ring.

- The product is filtered, dried, and suspended in tetrahydrofuran (THF).

- Subsequent reduction with lithium aluminium hydride (LAH) converts the piperazinone to the corresponding piperazine derivative.

-

- The process involves hazardous reagents such as LAH.

- Multiple purification steps are required.

- The overall yield is satisfactory but could be optimized.

This method provides a direct route but requires careful handling of reactive hydride reagents.

Catalytic Hydrogenation of Tetrahydropyrazine Intermediates

A more recent and industrially scalable method involves the catalytic hydrogenation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine intermediates to yield 2,2-dimethylpiperazine, which can be related to substituted piperazinones through further transformations.

-

Formation of Imine Intermediate: 2-chloro-2-methylpropanal reacts with ethylenediamine in an organic solvent such as tetrahydrofuran (THF) at elevated temperature to form 6,6-dimethyl-1,2,3,6-tetrahydropyrazine.

Catalytic Hydrogenation: The imine intermediate is diluted with a C1-C6 alcohol (e.g., methanol) and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under mild pressure (3.5-4 bar) and temperature (40-65°C).

Isolation and Purification: After hydrogenation, the mixture is concentrated and distilled under reduced pressure to obtain purified 2,2-dimethylpiperazine.

Reaction Conditions and Yields:

Parameter Value Solvent THF, Methanol, Toluene Catalyst 10% Pd/C (50% w/w water) Temperature 40-65°C Pressure 3.5-4 bar (0.35-0.4 MPa) Hydrogenation Duration 2-7 hours Yield Approx. 20% overall molar yield from isobutyraldehyde Purity of Product ~95% after distillation -

- Avoids use of highly reactive hydride reagents.

- Scalable and suitable for industrial production.

- Allows for continuous processing with in-process monitoring.

-

- Acidic catalysts such as sulfuric acid or methanesulfonic acid may be used to facilitate imine formation.

- Organic solvent choice impacts yield and process efficiency.

- Residual imine content can be minimized by extending hydrogenation time.

This method represents a modern, efficient approach to substituted piperazine derivatives closely related to this compound.

Research Findings and Mechanistic Insights

Recent studies on related piperazine derivatives have employed asymmetric catalytic hydrogenation techniques to selectively produce chiral piperazinones and diketopiperazines with high stereoselectivity. Although these studies focus more on chiral diketopiperazines, the catalytic hydrogenation principles and substrate control mechanisms provide valuable insights into the preparation of substituted piperazinones such as this compound.

-

- Iridium-based catalysts with phosphine-oxazoline ligands can achieve high diastereo- and enantioselectivities.

- Consecutive hydrogenation steps can be processive, with the catalyst remaining bound to the substrate.

- Reaction profiles indicate low accumulation of partially hydrogenated intermediates, enhancing efficiency.

While these asymmetric hydrogenation methods are more specialized, they highlight the potential for stereocontrolled synthesis of substituted piperazinones.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions: 3,6-Dimethylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperazine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often used in substitution reactions.

Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted piperazine derivatives.

科学研究应用

3,6-Dimethylpiperazin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of polymers and other advanced materials

作用机制

The mechanism of action of 3,6-Dimethylpiperazin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its observed biological effects. The compound may exert its effects through the modulation of specific signaling pathways, although further research is needed to elucidate these mechanisms .

相似化合物的比较

Structural and Physicochemical Properties

The table below highlights key differences between 3,6-Dimethylpiperazin-2-one and selected analogs:

Key Observations :

- Substituent Position : The 3,6-dimethyl substitution (vs. 6,6 or 1,3) alters steric hindrance and electronic distribution, impacting receptor binding and metabolic stability. For example, 6,6-dimethyl derivatives form hydrochloride salts with enhanced solubility, making them preferable for formulation .

- Chirality : Enantiomers like (3S)-1,3-Dimethylpiperazin-2-one are critical in drug development, as stereochemistry can modulate efficacy and toxicity .

- Aromatic vs. Alkyl Substituents : Aryl-substituted analogs (e.g., 1-(3-chlorophenyl)piperazin-2-one) exhibit higher lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

生物活性

3,6-Dimethylpiperazin-2-one is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound, characterized by two methyl groups at the 3 and 6 positions of the piperazine ring, exhibits potential therapeutic effects particularly in neuropharmacology, cancer treatment, and anti-inflammatory applications.

The chemical formula of this compound is , with a molecular weight of approximately 128.17 g/mol. The compound exists in both free base and hydrochloride salt forms, with the latter enhancing solubility in aqueous environments, facilitating its use in pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems:

- Serotonin Receptors : Research indicates that this compound may act as a modulator of serotonin receptors, which are crucial in the treatment of mood disorders and anxiety-related conditions.

- Dopamine Receptors : Similar interactions have been noted with dopamine receptors, suggesting potential applications in treating conditions such as schizophrenia and Parkinson's disease.

Neuropharmacological Effects

Studies have highlighted the neuropharmacological potential of this compound derivatives:

- Mood Disorders : Certain derivatives have shown significant affinity for serotonin receptors, indicating their potential use in treating depression and anxiety.

- Antagonistic Properties : Some compounds related to this compound have demonstrated selective antagonistic effects on specific receptor subtypes, further emphasizing their relevance in drug discovery.

Anticancer Activity

Compounds similar to this compound have been investigated for their anticancer properties:

- In Vitro Studies : Various derivatives have shown cytotoxic effects against different cancer cell lines. For instance, modifications in the piperazine ring structure can significantly influence their anticancer efficacy.

- Mechanistic Insights : The underlying mechanisms often involve modulation of apoptosis pathways and inhibition of tumor cell proliferation.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored:

- Cytokine Modulation : Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, suggesting their use in treating inflammatory diseases.

In Vivo Pharmacokinetics

A study assessing the pharmacokinetic profile of a derivative showed promising results:

| Compound | C max (μM) | AUC (μM h) | NQO1 Expression (6h) (%) | NQO1 Expression (24h) (%) |

|---|---|---|---|---|

| 7 | 2.68 | 4.45 | +199 | +379 |

| 11 | 4.86 | 5.53 | +299 | +209 |

| 14 | 5.43 | 10.20 | +149 | +164 |

This table summarizes the pharmacokinetic parameters measured after oral administration at a dose of 100 mg/kg in mouse models. Notably, compound 7 demonstrated significant overexpression of NQO1 mRNA levels at both time points assessed .

Binding Affinity Studies

Molecular docking studies have provided insights into the binding affinities of various derivatives to target receptors:

常见问题

Q. What are the established synthetic methodologies for 3,6-Dimethylpiperazin-2-one, and how do reaction parameters influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves cyclization reactions or functionalization of piperazine precursors. Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps .

- Catalysts : Base catalysts (e.g., K₂CO₃) may improve ring closure, while microwave-assisted synthesis (100–150°C, 10–30 min) can enhance yield and reduce side reactions, as demonstrated in structurally analogous pyridazine derivatives .

- Temperature Control : Elevated temperatures (80–120°C) are critical for achieving >80% yield in conventional heating, but overheating may degrade sensitive intermediates.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify methyl groups (δ 1.2–1.5 ppm for CH₃) and carbonyl signals (δ 165–175 ppm). Multiplicity in 2D NMR (e.g., HSQC, HMBC) confirms piperazine ring connectivity .

- HPLC-MS : Reverse-phase C18 columns with UV detection (210–230 nm) and ESI-MS ([M+H]+ ~157 m/z) validate purity (>95%) and detect hydrolytic byproducts .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, though co-crystallization with chiral agents may be required .

Q. What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent moisture absorption and oxidative degradation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

- Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) to minimize variability in cell-based assays .

- Purity Validation : Use orthogonal methods (HPLC, NMR) to exclude confounding effects from impurities (<2% threshold) .

- Meta-Analysis : Compare IC₅₀ values across studies while accounting for differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. saline) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* to predict electrophilic/nucleophilic sites on the piperazine ring .

- MD Simulations : Simulate solvation effects in water/ethanol mixtures to assess stability of intermediates during hydrolysis .

- Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina to prioritize derivatives for synthesis .

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

Methodological Answer:

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for kinetic resolution, achieving >90% ee in hydrogenation steps .

- Chromatographic Separation : Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) resolves enantiomers, validated by circular dichroism .

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with L-tartaric acid to isolate the desired enantiomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。